4-Ethyl-1-ethynylcyclohexan-1-ol
CAS No.:
Cat. No.: VC17825060
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16O |
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Molecular Weight | 152.23 g/mol |
IUPAC Name | 4-ethyl-1-ethynylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H16O/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9,11H,3,5-8H2,1H3 |
Standard InChI Key | DQOKLANLGFDDEB-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC(CC1)(C#C)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic name 4-ethyl-1-ethynylcyclohexan-1-ol denotes a cyclohexanol backbone with two functional groups:
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An ethynyl group (-C≡CH) at position 1.
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An ethyl group (-CH₂CH₃) at position 4.
The molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. Structural analogs, such as 4-tert-butyl-1-ethynylcyclohexanol (C₁₂H₂₀O), highlight the impact of alkyl substitutions on properties like boiling point and solubility .
Stereochemical Considerations
The cyclohexane ring adopts a chair conformation, with the hydroxyl group (-OH) and ethynyl group occupying axial or equatorial positions depending on steric and electronic factors. For example, in 1-ethynylcyclohexanol, the ethynyl group’s linear geometry minimizes steric hindrance, favoring an equatorial orientation . Substitutions like the ethyl group at position 4 may influence conformational equilibria, though experimental data for this specific compound remain sparse.
Synthesis and Manufacturing
General Ethynylation Methodology
The synthesis of acetylenic alcohols like 4-ethyl-1-ethynylcyclohexan-1-ol typically follows base-catalyzed ethynylation of ketones with acetylene. A patented process (US2973390A) outlines the following steps :
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Reagent Preparation: A mixture of cyclohexanone derivatives (e.g., 4-ethylcyclohexanone), an alcohol solvent (methanol, ethanol), and a base catalyst (KOH, NaOH) is prepared.
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Acetylene Absorption: Acetylene gas is dissolved in the liquid phase under high pressure (250–300 psi) and low temperature (7–30°C).
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Reaction Phase: The mixture is heated to 100–170°C in a pressurized reactor (1,000–1,500 psi) to prevent acetylene desorption.
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Product Isolation: The crude product is degassed, distilled, and purified via fractional distillation or recrystallization.
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Catalyst Concentration: 0.5–5.0 wt% alkali metal alkoxides (e.g., KOH) .
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Temperature: Elevated temperatures (135–170°C) enhance reaction rates but risk side reactions like glycol formation .
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Pressure: Maintaining pressures above 1,000 psi ensures a condensed liquid phase, critical for suppressing volatile byproducts .
Physicochemical Properties
Thermochemical Data
While direct measurements for 4-ethyl-1-ethynylcyclohexan-1-ol are unavailable, analogs provide benchmarks:
Property | 1-Ethynylcyclohexanol | 4-tert-Butyl-1-ethynylcyclohexanol |
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Boiling Point | 68–70°C (0.3 mmHg) | 240.3°C (760 mmHg) |
Density | N/A | 0.93 g/cm³ |
Flash Point | N/A | 99.8°C |
The ethyl substituent likely reduces symmetry and increases van der Waals interactions compared to the tert-butyl analog, potentially lowering melting points and altering solubility profiles.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include O-H stretching (~3,300 cm⁻¹), C≡C stretching (~2,100 cm⁻¹), and C-O stretching (~1,050 cm⁻¹).
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NMR: ¹H NMR would show signals for the hydroxyl proton (δ 1.5–2.0 ppm), ethynyl proton (δ 2.5–3.0 ppm), and ethyl group (δ 0.8–1.5 ppm) .
Applications and Industrial Relevance
Intermediate in Organic Synthesis
Acetylenic alcohols serve as precursors for:
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Pharmaceuticals: Ethynyl groups are key in steroid analogs and antiviral agents.
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Fragrances: Cyclohexanol derivatives contribute to woody and minty notes in perfumery .
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Polymers: Crosslinking agents in epoxy resins and polyurethanes .
Catalysis and Material Science
The ethynyl group’s π-bonding capability makes it a candidate for metal-organic frameworks (MOFs) and heterogeneous catalysis. For example, 4-tert-butyl-1-ethynylcyclohexanol has been explored in asymmetric synthesis .
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